Product packaging for Gentamicin C2(Cat. No.:CAS No. 25876-11-3)

Gentamicin C2

Cat. No.: B014158
CAS No.: 25876-11-3
M. Wt: 463.6 g/mol
InChI Key: XUFIWSHGXVLULG-IDLVJFIQSA-N
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Description

Gentamicin C2 is a major congener of the Gentamicin complex, a broad-spectrum aminoglycoside antibiotic produced by Micromonospora species. As a component of this critically important antibiotic, it serves as a vital tool for advanced research in microbiology, pharmacology, and toxicology. Key Research Applications: Antibacterial Mechanism and Resistance Studies: this compound is used to investigate the structure-activity relationships of aminoglycosides. Its specific methylation pattern at the 6' position of the purpurosamine ring makes it a valuable subject for studying bacterial resistance mechanisms, particularly the efficacy of aminoglycoside-modifying enzymes (AMEs) like AAC(6')-Ib, which can have variable effects on different gentamicin congeners . Pharmacokinetic and Pharmacodynamic (PK/PD) Research: Studies reveal that the individual gentamicin congeners, including C1, C1a, and C2, display distinct pharmacokinetic behaviors. Research shows this compound accounts for a significant portion (40-42%) of the total exposure in the gentamicin mixture and exhibits a higher clearance rate compared to other components, highlighting the importance of studying single congeners to understand the overall activity and disposition of the drug . Toxicity Profiling: A primary area of research interest involves the comparative toxicity of gentamicin components. Evidence suggests that the ototoxic and nephrotoxic potential may not be uniform across the gentamicin complex. Some studies indicate that this compound may have a different toxicity profile compared to congeners like C1a and C2b, making it essential for investigations aimed at separating antibiotic efficacy from adverse side effects . This product is intended for research purposes by qualified professionals. For Research Use Only. Not for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H41N5O7 B014158 Gentamicin C2 CAS No. 25876-11-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[(1R)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H41N5O7/c1-8(21)12-5-4-9(22)18(30-12)31-15-10(23)6-11(24)16(13(15)26)32-19-14(27)17(25-3)20(2,28)7-29-19/h8-19,25-28H,4-7,21-24H2,1-3H3/t8-,9-,10+,11-,12+,13+,14-,15-,16+,17-,18-,19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFIWSHGXVLULG-IDLVJFIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H41N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023093
Record name Gentamicin C2
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25876-11-3
Record name Gentamicin C2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25876-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gentamicin C2
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gentamicin C2
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GENTAMICIN C2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P99H114B8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biosynthetic Pathways and Enzymology of Gentamicin C2

Micromonospora Species as Bioproducers

Gentamicin (B1671437) is naturally produced through the fermentation of Micromonospora species, notably Micromonospora purpurea and Micromonospora echinospora. wikipedia.orgpharmacophorejournal.comresearchgate.netresearchgate.net These Gram-positive bacteria, commonly found in soil and water environments, are the primary biological sources for the industrial production of gentamicin. wikipedia.org The production of gentamicin by Micromonospora is influenced by various factors in the growth medium, including carbon and nitrogen sources, phosphate (B84403) concentration, pH, and aeration. wikipedia.orgpharmacophorejournal.comresearchgate.net For instance, dextrin (B1630399) and starch have been identified as suitable carbon sources for high gentamicin yield in Micromonospora echinospora. pharmacophorejournal.com Organic nitrogen sources generally promote higher antibiotic production compared to inorganic sources. researchgate.net Optimal pH for gentamicin biosynthesis typically ranges from 6.8 to 7.5. wikipedia.org

Precursor Molecules and Early Stage Transformations

The biosynthesis of gentamicin C2, like other 2-deoxystreptamine (B1221613) (2-DOS)-containing aminoglycosides, originates from central metabolic pathways.

2-Deoxystreptamine (2-DOS) Biosynthesis

The core aminocyclitol ring of gentamicin, 2-deoxystreptamine, is synthesized from glucose-6-phosphate. ontosight.airesearchgate.net This process involves a series of enzymatic reactions. Glucose-6-phosphate is initially converted into glucosamine-6-phosphate by glucosamine-6-phosphate synthase. ontosight.ai Subsequent steps involve enzymes such as deaminase, isomerase, and reductase, ultimately leading to the formation of 2-deoxystreptamine. ontosight.ai Key enzymes and genes involved in 2-DOS biosynthesis have been identified in various bacterial species, including Streptomyces and Micromonospora. ontosight.ai The biosynthesis of 2-deoxystreptamine from deoxyinosose has also been demonstrated in cell-free extracts of Streptomyces fradiae, involving transamination and dehydrogenation steps catalyzed by aminotransferase and deoxyinosamine dehydrogenase, respectively. nih.govjst.go.jp Glutamine serves as an effective amino donor in these transamination reactions. nih.govjst.go.jp

Formation of Key Intermediates (e.g., G418, JI-20A, JI-20B)

Following the formation of the 2-DOS core, a series of glycosylation and modification steps lead to the production of key intermediates in the gentamicin biosynthetic pathway. Gentamicin A2 is an early pseudotrisaccharide intermediate formed by the glycosylation of paromamine (B1213074) with xylose, catalyzed by the glycosyltransferase GenM2. biorxiv.orgnih.gov Gentamicin A2 then undergoes further modifications. biorxiv.org A crucial branch point in the pathway occurs at gentamicin X2. wikipedia.orgbiorxiv.org Gentamicin X2 can be methylated at the C-6' position by the enzyme GenK to form G418 (Geneticin). wikipedia.orgbiorxiv.orgnih.govbiorxiv.orgwikipedia.org Alternatively, gentamicin X2 can be directly oxidized at C-6' by the dehydrogenase GenQ. wikipedia.orgnih.gov Both G418 and gentamicin X2 subsequently undergo amination at the C-6' position, primarily catalyzed by the aminotransferase GenB1, leading to the formation of JI-20Ba (also referred to as JI-20B in some contexts) from G418 and JI-20A from gentamicin X2. wikipedia.orgbiorxiv.orgnih.govbiorxiv.orgnih.gov While GenB1 is the primary enzyme for this amination, other aminotransferases can also contribute. nih.gov

Divergent and Parallel Biosynthetic Branches Leading to C2

The pathway diverges after the formation of gentamicin X2, leading to different gentamicin components, including the gentamicin C complex which contains C2. wikipedia.orgbiorxiv.org The biosynthesis of this compound involves specific enzymatic transformations from intermediates like JI-20Ba. wikipedia.orgbiorxiv.org

Role of Specific Dehydrogenases and Aminotransferases (e.g., GenQ, GenB1)

Dehydrogenases and aminotransferases play critical roles in the late stages of gentamicin biosynthesis. GenQ, a flavin-linked dehydrogenase, is involved in the oxidation at the C-6' position of both gentamicin X2 and G418, acting at the branch point of the pathway. nih.gov This oxidation precedes the amination step. GenB1, an aminotransferase, is the primary enzyme responsible for the amination at the C-6' position of oxidized gentamicin X2 and G418, leading to the formation of JI-20A and JI-20Ba, respectively. wikipedia.orgbiorxiv.orgnih.govbiorxiv.orgnih.gov While GenB1 is the main enzyme, other aminotransferases can also perform this function. nih.gov

Dideoxygenation Processes (e.g., GenP, GenB3, GenB4)

A key set of transformations in the biosynthesis of the gentamicin C complex, including C2, involves the dideoxygenation at the 3' and 4' positions of the sugar rings. This process is crucial for the antibiotic's activity and its ability to evade certain resistance mechanisms. nih.gov The dideoxygenation pathway starts with the phosphorylation of intermediates like JI-20A and JI-20Ba, a reaction catalyzed by the enzyme GenP, a homologue of aminoglycoside 3'-phosphotransferases. biorxiv.orgnih.govacs.orgresearchgate.netwhu.edu.cn The phosphorylated intermediates are then acted upon by two pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, GenB3 and GenB4. biorxiv.orgnih.govacs.orgresearchgate.netwhu.edu.cnacs.org GenB3 is involved in the elimination of water and phosphate from the phosphorylated substrates, leading to the formation of 3',4'-dideoxy-4',5'-ene-6'-oxo products. nih.govresearchgate.net GenB4 is involved in the reduction of the C-4',5' double bond and double bond migration. biorxiv.orgacs.orgresearchgate.netnih.gov GenB3 also exhibits transaminase activity, which is involved in the reamination steps using an amino donor like L-glutamine. biorxiv.orgacs.orgresearchgate.netwhu.edu.cn The concerted action of GenP, GenB3, and GenB4 is responsible for the 3',4'-didehydroxylation process leading to components of the gentamicin C complex, such as C1a and C2a. biorxiv.orgacs.orgresearchgate.netwhu.edu.cn GenB2 is another aminotransferase homolog that epimerizes gentamicin C2a at the C-6' position to produce this compound. biorxiv.orgbiorxiv.org

Key Enzymes and Their Roles in this compound Biosynthesis

EnzymeProposed Role(s)Involved Intermediates
GenKC-6' methylation of Gentamicin X2 to G418Gentamicin X2, G418
GenQOxidation at C-6' of Gentamicin X2 and G418Gentamicin X2, G418
GenB1Primary amination at C-6' of oxidized Gentamicin X2 and G418Oxidized X2, Oxidized G418, JI-20A, JI-20Ba
GenP3' phosphorylation of JI-20A and JI-20BaJI-20A, JI-20Ba
GenB3Elimination of water and phosphate; Transamination; 3',4'-dideoxygenation. nih.govresearchgate.netPhosphorylated JI-20A/JI-20Ba
GenB4Reduction of C-4',5' double bond; Double bond migration; 3',4'-dideoxygenation. biorxiv.orgacs.orgresearchgate.netnih.govPhosphorylated JI-20A/JI-20Ba
GenB26'-epimerase activity, including interconverting C2a and C2. biorxiv.orgbiorxiv.orgJI-20Ba, JI-20Bb, Gentamicin C2a, this compound

Epimerization and Methylation Events in C2 Formation

The formation of this compound involves critical stereochemical changes and the addition of methyl groups at specific positions on the aminoglycoside structure. These modifications are catalyzed by specialized enzymes within the biosynthetic pathway.

Stereochemical Interconversion by Epimerases (e.g., GenB2 for C2a to C2)

A crucial step in the biosynthesis of this compound is the stereochemical interconversion between gentamicin C2a and this compound. This epimerization primarily occurs at the C-6′ position of the purpurosamine ring. The enzyme responsible for this specific epimerization is GenB2. acs.orgresearchgate.netnih.gov

GenB2 is a pyridoxal-5′-phosphate (PLP)-dependent enzyme. acs.org While other epimerases also utilize PLP, GenB2 possesses a distinct three-dimensional structure and a unique catalytic mechanism involving a cysteine residue near the N-terminus, which is not conserved in other enzymes of this class. acs.orgfapesp.br This cysteine residue plays an essential role in the epimerase activity of GenB2. acs.org Studies involving site-directed mutagenesis of this cysteine residue have shown a complete abolition of the enzyme's epimerase function, confirming its involvement in the catalytic process. acs.org

GenB2 catalyzes the epimerization of gentamicin C2a into C2 by changing the stereochemistry of the chiral center at C-6′. researchgate.netfapesp.br It can also epimerize the intermediate JI-20Ba to JI-20Bb. researchgate.netbiorxiv.org This interconversion highlights the dynamic nature of the late-stage gentamicin biosynthesis pathway.

Terminal N-Methylation Steps (e.g., GenL)

Terminal N-methylation is another essential modification in the formation of the gentamicin C complex components, including the conversion steps that involve this compound. The enzyme GenL is identified as the terminal 6′-N-methyltransferase responsible for catalyzing the methylation of the 6′-N position. researchgate.netbiorxiv.orgresearchgate.netnih.govpnas.org

Specifically, GenL catalyzes the 6′-N-methylation of this compound to produce gentamicin C1. researchgate.netresearchgate.netpnas.org It also catalyzes the methylation of gentamicin C1a to form gentamicin C2b. researchgate.netresearchgate.netpnas.orgsemanticscholar.org This enzyme is crucial in determining the final methylation pattern of several gentamicin C components.

Interestingly, GenL is unusually located on the chromosome, separated from the main gentamicin biosynthetic gene cluster by a significant distance (approximately 2.54 Mbp in M. echinospora). researchgate.netbiorxiv.orgresearchgate.netpnas.org Despite its remote location, GenL is essential for the production of gentamicin C1 and C2b, underscoring its vital role in the terminal steps of the pathway. researchgate.netpnas.org Experimental evidence, including gene deletion studies, has confirmed that GenL is necessary and sufficient for the 6′-N-methylation of both C2 and C1a. researchgate.netpnas.org

Genetic Regulation of this compound Biosynthesis

The biosynthesis of this compound, like other secondary metabolites, is controlled by a set of genes typically organized within a biosynthetic gene cluster. The regulation of these genes and the activity of the encoded enzymes dictate the efficiency and specificity of gentamicin production.

Identification of Biosynthetic Gene Clusters

The biosynthetic gene cluster (BGC) responsible for producing gentamicins has been identified and characterized in Micromonospora echinospora. acs.orgresearchgate.net This cluster contains a number of genes encoding the enzymes necessary for the multi-step conversion of primary metabolites into the complex gentamicin structures. acs.orgresearchgate.net The gentamicin BGC in M. echinospora shows high similarity to the sisomicin (B1680986) BGC found in Micromonospora inyoensis. acs.orgresearchgate.net These clusters contain unique genes not found in other aminoglycoside BGCs, which are responsible for the specific methylation and deoxygenation patterns observed in gentamicins and sisomicin. acs.org

The identification of the gene cluster has been instrumental in understanding the enzymatic steps involved in gentamicin biosynthesis, including those leading to this compound. acs.orgpnas.org Techniques such as cosmid library approaches and insertional inactivation have been used to associate specific genes within the cluster with gentamicin production. acs.org

Role of Methyltransferases in Pathway Selectivity (e.g., GenN, GenD1, GenK, GenL)

Methyltransferases play a significant role in shaping the gentamicin biosynthetic pathway and defining the selectivity towards the production of different gentamicin C components. Several methyltransferases are involved at various stages, including GenN, GenD1, GenK, and GenL. researchgate.netnih.govpnas.org

GenN is an S-adenosyl-L-methionine (SAM)-dependent N-methyltransferase that catalyzes the 3′′-N-methylation of gentamicin A2 to form gentamicin A. biorxiv.orgacs.orgpnas.org GenD1 is a radical SAM-dependent and cobalamin-dependent methyltransferase responsible for the 4″-C-methylation, leading to the formation of gentamicin X2 from gentamicin A. biorxiv.orgacs.orgpnas.org Gentamicin X2 is a crucial branch point intermediate in the pathway. biorxiv.orgbiorxiv.orgmdpi.com

GenK is another cobalamin- and radical SAM-dependent methyltransferase that catalyzes the 6′-C-methylation of gentamicin X2, initiating the branch of the pathway that leads to the formation of G418, a precursor for gentamicin components C2a, C2, and C1. biorxiv.orgsemanticscholar.orgpnas.orgbiorxiv.orgmdpi.com The presence or absence of this C-6′ methylation by GenK at this branching point influences which gentamicin C components are ultimately produced. biorxiv.orgbiorxiv.org

As discussed earlier, GenL is the terminal 6′-N-methyltransferase that acts on this compound and C1a. researchgate.netresearchgate.netpnas.org The combined action and selectivity of these methyltransferases, particularly GenK and GenL, are critical in determining the final proportions of the different gentamicin C components, including this compound, in the fermentation product. researchgate.netpnas.org Research using gene deletion and chemical complementation has demonstrated that the methylation network defined by GenN, GenD1, and GenK, along with the action of GenL, accounts for the methylation patterns observed in the gentamicin C complex. researchgate.netnih.govpnas.org

Data Tables

Here are interactive data tables summarizing the key enzymes discussed:

Enzyme Catalyzed Reaction Substrate(s) Product(s) Location of Gene
GenB2 Epimerization at C-6′ Gentamicin C2a, JI-20Ba This compound, JI-20Bb Gentamicin Biosynthetic Gene Cluster
GenL 6′-N-methylation This compound, Gentamicin C1a Gentamicin C1, Gentamicin C2b Located remotely from the main BGC (approx. 2.54 Mbp away)
GenN 3′′-N-methylation Gentamicin A2 Gentamicin A Gentamicin Biosynthetic Gene Cluster
GenD1 4″-C-methylation Gentamicin A Gentamicin X2 Gentamicin Biosynthetic Gene Cluster
GenK 6′-C-methylation Gentamicin X2 G418 Gentamicin Biosynthetic Gene Cluster

Molecular Mechanism of Action of Gentamicin C2 on Prokaryotic Ribosomes

Binding Interactions with the 30S Ribosomal Subunit

Gentamicin (B1671437) C2 binds to the bacterial 30S ribosomal subunit, which is crucial for its inhibitory activity. ontosight.aicreative-diagnostics.comncats.io This binding disrupts the normal processes of mRNA translation. creative-diagnostics.com

Specific Binding Sites on 16S rRNA (e.g., Helix 44, Adenosines 1492 and 1493)

Aminoglycoside antibiotics, including gentamicin components, bind to a conserved sequence of 16S rRNA located near the aminoacyl-tRNA site (A site) of the 30S subunit. embopress.orgembopress.org Structural studies have shown that aminoglycosides bind in the major groove of the A-site RNA. embopress.orgstanford.edu Upon binding of aminoglycosides like gentamicin C1a and paromomycin (B158545), adenosines 1492 and 1493 of the 16S rRNA are displaced towards the minor groove. embopress.orgstanford.edu This displacement is considered a key conformational change induced by aminoglycoside binding. stanford.edu The binding pocket for ring I of aminoglycosides is specifically created by the geometry of the A1408·A1493 base pair. embopress.org The 6' hydrogen bond donor on the aminoglycoside interacts with the phosphodiester backbone between A1492 and A1493. embopress.org While structural studies on Gentamicin C2 specifically are less detailed in the provided results compared to Gentamicin C1a, it is indicated that gentamicin C1a and C2 bind to the A-site RNA with similar affinities, suggesting they share common binding characteristics within this region. embopress.orgresearchgate.netcapes.gov.br Chemical probing experiments show that each component of gentamicin C protects the same bases of 16S rRNA from modification, indicating a common ribosomal binding site. embopress.orgresearchgate.netcapes.gov.brresearchgate.net

Cooperative Binding Characteristics (e.g., Multiple Binding Classes)

Studies on the binding of gentamicin, including this compound, to Escherichia coli ribosomes have revealed cooperative binding characteristics with multiple classes of sites. researchgate.netnih.govnih.govjst.go.jp Specifically, using [3H]this compound, researchers observed interaction with three classes of sites on tight-coupled 70S ribosomes. researchgate.netnih.gov A first class involves tight, non-cooperative interaction with one drug molecule (Kd = 0.6 µM). researchgate.netnih.gov A second class involves cooperative binding of approximately five gentamicin molecules (mean Kd = 10 µM). researchgate.netnih.gov A third class exhibits very high capacity, where up to 70 drug molecules may interact, and its extreme cooperativity can lead to the shift of already bound molecules from high-affinity to lower-affinity sites. researchgate.netnih.gov This multiphasic binding correlates with the multiphasic effects of gentamicin on protein synthesis. researchgate.netnih.gov The cooperative binding of this compound to ribosomes from a sensitive Escherichia coli strain is highly dependent on Mg++ and natural endogenous polyamine concentrations. nih.govjst.go.jp

Impact of Ribosomal Protein Alterations (e.g., L6)

Alterations in ribosomal proteins can impact the binding of this compound to the ribosome. Specifically, an alteration of ribosomal protein L6 in a gentamicin-resistant mutant of Escherichia coli abolished the multiclass and cooperative aspects of the ribosome-gentamicin interaction. researchgate.netnih.gov In this resistant mutant, the large ribosomal subunits bind the drug in a diffuse manner with high capacity and low affinity, in contrast to the cooperative binding observed in the sensitive strain. researchgate.netnih.gov The small subunits from both sensitive and resistant strains, however, behave identically towards gentamicin. researchgate.netnih.gov While some sources suggest L6 is a component of the 50S subunit and its alteration affects gentamicin binding agscientific.comusbio.netpharmaffiliates.com, the studies specifically on this compound binding characteristics and the L6 alteration link this protein to the cooperative binding observed on the 70S and 50S subunits researchgate.netnih.gov.

Disruption of Protein Synthesis Fidelity

This compound's binding to the 30S ribosomal subunit leads to a disruption in the fidelity of protein synthesis. stanford.edunih.govwikidata.org

Induction of mRNA Misreading and Amino Acid Misincorporation

A primary mechanism by which this compound and other aminoglycosides inhibit bacterial protein synthesis is by inducing misreading of the mRNA codons. ontosight.aiserva.decreative-diagnostics.comncats.ionih.govwikidata.orgwikipedia.orgmcmaster.caontosight.aiontosight.ai This misreading leads to the incorporation of incorrect amino acids into the growing polypeptide chain. creative-diagnostics.comresearchgate.netontosight.ai The binding action of gentamicin irreversibly disrupts mRNA reading. creative-diagnostics.com This misinterpretation of the genetic code results in the production of non-functional or truncated proteins, which can ultimately lead to bacterial cell death. creative-diagnostics.comontosight.ainih.gov

Impairment of Peptide Chain Elongation Rate

Compound Information

Compound NamePubChem CID
This compound72397 wikidata.orguni.lunih.govmetabolomicsworkbench.org

Data Tables

Based on the search results, a table summarizing the binding affinities of different gentamicin C components to the A-site RNA could be informative.

Gentamicin ComponentBinding Affinity (Kd) to A-site RNASource Index
Gentamicin C1a0.01 µM embopress.orgcapes.gov.br
This compound0.025 µM embopress.orgcapes.gov.br
Gentamicin C10.5 µM embopress.orgcapes.gov.br

This table illustrates that Gentamicin C1a and C2 bind to the A-site RNA with similar, relatively high affinities, while Gentamicin C1 exhibits a significantly lower affinity. embopress.orgcapes.gov.br This difference in affinity may contribute to their relative inhibitory effects on translation.

Structural Basis of Ribosomal Dysregulation

This compound, a key component of the gentamicin complex, exerts its bactericidal effect primarily by targeting the bacterial ribosome and interfering with protein synthesis wikipedia.orgncats.ioontosight.ai. The structural basis of this action lies in its binding to specific sites on the prokaryotic ribosome, leading to miscoding and inhibition of translocation embopress.orgembopress.orgnih.govnih.gov.

The primary target for this compound, like other aminoglycosides, is the 30S ribosomal subunit, specifically the ribosomal RNA (rRNA) in the decoding A site wikipedia.orgembopress.orgembopress.orgnih.govnih.govdrugbank.comnih.govscienceopen.com. This region is crucial for the accurate recognition of the messenger RNA (mRNA) codon by the transfer RNA (tRNA) anticodon during translation wikipedia.org. Structural studies, including those utilizing X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, have provided detailed insights into the interactions between gentamicin components and the ribosomal A site embopress.orgembopress.orgnih.govpnas.org.

This compound binds within the major groove of the 16S rRNA in helix 44 (h44) of the 30S subunit wikipedia.orgembopress.orgnih.govnih.govdrugbank.com. This binding event is known to induce conformational changes in key nucleotides within the A site, particularly adenosines 1492 and 1493 (A1492 and A1493) wikipedia.orgnih.govdrugbank.com. Normally, these adenosines are excluded from the interaction when an incorrect tRNA pairs with an mRNA codon, signaling the ribosome to reject the mispaired tRNA wikipedia.org. However, when this compound binds, it forces A1492 and A1493 to maintain a position similar to that observed during a correct, or cognate, codon-anticodon match wikipedia.orgnih.govdrugbank.com. This stabilization of an otherwise unstable conformation leads to the acceptance of incorrect aminoacylated tRNAs, resulting in the incorporation of wrong amino acids into the growing polypeptide chain, a phenomenon known as miscoding or mistranslation wikipedia.orgembopress.orgembopress.orgnih.govnih.govdrugbank.com.

Detailed structural analysis, often modeled based on related gentamicin components like gentamicin C1a, reveals specific interactions between the rings of this compound and the A-site RNA embopress.orgembopress.orgresearchgate.net. Rings I and II of gentamicin are particularly important for directing specific RNA-drug interactions embopress.orgembopress.orgnih.govscienceopen.com. The presence of a methyl group at the 6' carbon of this compound, compared to gentamicin C1a, can influence its interaction within the binding pocket embopress.orgembopress.orgresearchgate.net. While this methyl group might sterically restrict rotation around certain carbons, this potential entropic penalty can be offset by hydrophobic interactions with bases like G1491 embopress.orgembopress.orgresearchgate.net.

Studies comparing the binding affinities of different gentamicin components to the ribosomal A site have shown variations. Quantitative analysis using chemical footprinting of A-site RNA indicates that gentamicin C1a and C2 bind with similar affinities, with C1a showing slightly higher affinity than C2 embopress.orgembopress.orgresearchgate.net. Gentamicin C1, which has an additional methyl group on the 6'-amino group compared to C2, binds with a significantly weaker affinity (20- to 50-fold lower) embopress.orgembopress.orgresearchgate.net. This suggests that the specific substitutions on the gentamicin structure, such as the methylation pattern, play a role in modulating the binding affinity to the ribosomal target embopress.orgembopress.orgresearchgate.net.

Beyond the primary A-site binding, an additional mechanism involving a secondary binding site at helix 69 (h69) of the 23S rRNA in the 50S ribosomal subunit has been proposed based on crystal structures wikipedia.orgdrugbank.com. This secondary site interacts with h44 and proteins involved in recognizing stop codons wikipedia.org. Binding at this site is thought to interfere with ribosome recycling factors, causing ribosomal subunits to remain associated after translation termination, thus reducing the pool of free ribosomes available for new rounds of translation initiation wikipedia.org.

The structural insights into this compound binding highlight how its specific chemical structure enables it to interact with critical ribosomal elements, leading to the dysregulation of protein synthesis through miscoding and potentially affecting ribosome recycling.

Binding Affinities of Gentamicin Components to A-site RNA embopress.orgembopress.orgresearchgate.net

Gentamicin ComponentDissociation Constant (Kd) at 4°CRelative Affinity (compared to C1a)
Gentamicin C1a0.01 μM1x
This compound0.025 μM~0.4x
Gentamicin C10.5 μM~0.02x

Note: Data derived from chemical footprinting experiments using a 27-nucleotide A-site RNA oligomer. embopress.orgembopress.orgresearchgate.net

Molecular Mechanisms of Microbial Resistance to Gentamicin C2

Ribosomal Target Site Modifications

Gentamicin (B1671437) C2 exerts its effect by binding to specific sites within the bacterial 16S rRNA of the 30S ribosomal subunit. mcmaster.cacreative-diagnostics.com Modifications to these binding sites can reduce the affinity of the ribosome for gentamicin C2, leading to resistance. creative-diagnostics.com

Mutations in 16S rRNA (e.g., rrs gene)

Mutations in the rrs gene, which encodes the 16S rRNA, can impair this compound's binding capability to the ribosome. creative-diagnostics.com Specifically, mutations at certain positions within the 16S rRNA, such as A1408 (corresponding to A1402 in Borrelia burgdorferi), are known to confer resistance to aminoglycosides including gentamicin. nih.gov These mutations can affect the conformational changes in the ribosome induced by aminoglycoside binding, thereby reducing the drug's efficacy. nih.govnih.gov

Mutations in Ribosomal Proteins (e.g., rpsL)

Mutations in genes encoding ribosomal proteins can also contribute to gentamicin resistance. creative-diagnostics.com For instance, mutations in the rpsL gene, which codes for ribosomal protein S12, a critical component of the 30S ribosomal subunit's decoding center, can lead to altered ribosomal structure and function. nih.govuzh.ch While rpsL mutations are classically associated with streptomycin (B1217042) resistance, they can influence the ribosome's interaction with other aminoglycosides, potentially affecting this compound binding and activity. nih.govuzh.chmcmaster.ca

Ribosomal Methyltransferases (RMTs)

Ribosomal methyltransferases (RMTs) are enzymes that modify specific nucleotides in ribosomal RNA by adding methyl groups. researchgate.netnih.gov The presence of acquired 16S rRNA methyltransferases is a significant mechanism conferring high-level resistance to aminoglycosides, including this compound. researchgate.netnih.govasm.org These enzymes, such as ArmA and RmtB, modify nucleotides in the aminoglycoside binding site of the 16S rRNA, particularly at positions G1405 and A1408. nih.gov This methylation sterically hinders the binding of this compound to the ribosome, leading to reduced susceptibility. researchgate.net

Enzymatic Inactivation of this compound

Enzymatic modification is the most prevalent mechanism of aminoglycoside resistance in clinical settings. nih.govheraldopenaccess.usnih.gov Bacteria produce aminoglycoside modifying enzymes (AMEs) that catalyze the alteration of specific hydroxyl or amino groups on the antibiotic molecule, rendering it inactive or less potent. nih.govheraldopenaccess.usmdpi.com

Aminoglycoside Modifying Enzymes (AMEs) Targeting C2 (e.g., AAC(6')-Ib)

This compound is susceptible to inactivation by various AMEs. asm.orgeragene.com These enzymes are classified into three main types: acetyltransferases (AACs), nucleotidyltransferases (ANTs), and phosphotransferases (APHs), based on the type of modification they catalyze. nih.govheraldopenaccess.usmdpi.com AACs acetylate amino groups, ANTs adenylylate hydroxyl groups, and APHs phosphorylate hydroxyl groups. nih.govheraldopenaccess.usmdpi.com

The AAC(6')-Ib enzyme is a clinically significant AME frequently found in Gram-negative pathogens. frontiersin.orgnih.gov This enzyme acetylates the 6'-amino group of certain aminoglycosides. frontiersin.orgnih.gov AAC(6')-Ib exhibits high activity against gentamicin C1a and C2 but shows low activity against gentamicin C1. nih.govasm.orgfrontiersin.org This differential activity is attributed to the structural differences at the 6' position of the gentamicin congeners. asm.orgnih.gov

Other AMEs can also target this compound. For example, the adenylyltransferase ANT(2″)-Ia is known to modify this compound by transferring an adenyl group to the 2″-hydroxyl group. asm.orgasm.org

Acetylation Susceptibility at the 6'-Position

The susceptibility of this compound to acetylation by enzymes like AAC(6')-Ib is directly related to the presence and accessibility of the amino group at the 6' position of the purpurosamine ring. nih.govasm.orgnih.gov this compound has a free amine at the 6' position, making it a substrate for AAC(6') enzymes. nih.govasm.org The acetylation at this position neutralizes the positive charge or introduces steric hindrance, which interferes with the binding of this compound to its ribosomal target site, thus conferring resistance. nih.gov The presence of a methyl group at the 6'-carbon in this compound is thought to influence its interaction with AMEs compared to other gentamicin congeners, contributing to the observed variations in susceptibility to enzymes like AAC(6')-Ib. asm.orgresearchgate.net

Altered Drug Uptake and Accumulation

Bacterial resistance to aminoglycosides, including gentamicin, can arise from mechanisms that reduce the intracellular concentration of the antibiotic. This can occur through decreased uptake of the drug into the cell or increased efflux of the drug out of the cell. wikipedia.orgwikipedia.org The ability of gentamicin to exert its bactericidal effect is dependent on the bacterial mechanisms responsible for drug uptake and expulsion. wikipedia.org

Reduced drug uptake is a clinically significant resistance mechanism that affects all aminoglycosides and typically results in a moderate level of resistance. wikipedia.org This phenomenon is frequently observed in Pseudomonas species and other non-fermenting gram-negative bacilli. wikipedia.org While the underlying molecular mechanisms are not fully elucidated, membrane impermeabilization is thought to play a role. wikipedia.org

Aminoglycoside uptake across the bacterial inner membrane is an energy-dependent process, and the membrane potential is understood to be involved in facilitating this transport. wikipedia.org Mutations that affect the proton motive force (PMF), which is essential for antibiotic import, can lead to low-level resistance by impairing the optimal transport of the positively charged aminoglycoside molecule into the cell. wikipedia.org For example, mutations in ubi genes, which are involved in coenzyme Q biosynthesis and thus impact the PMF, have been linked to aminoglycoside resistance in Escherichia coli and potentially Neisseria gonorrhoeae. wikipedia.org

Exposure to sublethal concentrations of aminoglycosides can induce impaired transport, contributing to resistance. wikipedia.org Furthermore, facultative anaerobes exhibit increased resistance to aminoglycosides in low-oxygen environments because oxygen is necessary for the active transport of the drug into the microbe. wikipedia.org

Adaptive resistance is another phenomenon where bacterial cells develop a reversible, transient reduction in susceptibility to aminoglycosides after initial exposure. wikipedia.orgwikipedia.org This adaptive response is associated with decreased aminoglycoside transport into the bacteria, leading to altered metabolism and impaired uptake. wikipedia.org Adaptive resistance can manifest relatively quickly, within one to two hours after initial drug exposure, and its duration correlates with the elimination half-life of the antibiotic. wikipedia.org

Advanced Synthetic Methodologies for Gentamicin C2 Research

Stereocontrolled Total Synthesis Routes (e.g., from Sisomicin)

Gentamicin (B1671437) C2 can be prepared through stereocontrolled synthetic routes, notably from the readily available aminoglycoside sisomicin (B1680986). Sisomicin is a naturally occurring aminoglycoside antibiotic isolated from Micromonospora inositola and is structurally related to gentamicin wikipedia.orgguidetopharmacology.org.

One described stereocontrolled synthesis of Gentamicin C2 from sisomicin involves converting sisomicin through a series of steps to a key intermediate. This intermediate undergoes reactions including cleavage of an acetal, exposure to a sulfinyl imine, and epimerization to yield a compound that is further treated with methylmagnesium chloride. This methylation step provides a mixture of methylated compounds, from which this compound can be isolated after deprotection steps involving acidic hydrolysis, hydrogenolysis, and treatment with aqueous barium hydroxide (B78521) nih.govacs.org. This route provides an alternative to traditional chromatographic methods for obtaining pure this compound acs.org.

Another approach to synthesizing gentamicin components, including those structurally related to C2, from sisomicin has involved selective oxidation of the side chain in ring I, hydrogenation of the double bond, inversion of configuration, and installation of the amino group researchgate.netacs.org.

Derivatization Strategies for SAR Studies

Derivatization strategies are crucial for conducting Structure-Activity Relationship (SAR) studies on this compound and its congeners. These strategies involve modifying specific functional groups on the molecule to investigate how structural changes impact biological activity and toxicity.

Aminoglycosides, including gentamicin components, lack significant volatility, chromophores, and are hydrophilic, making direct analysis and detection challenging. psu.edu. Therefore, derivatization is frequently employed to enhance their chromatographic characteristics and enable detection psu.edubioinfopublication.org.

Various derivatization reagents and methods have been applied to gentamicin components for analytical purposes, which can also be adapted for SAR studies. For instance, pre-column derivatization with o-phthalaldehyde (B127526) (OPA) in the presence of a thiol (such as thioglycolic acid or mercaptoacetic acid) is a common strategy that forms fluorescent products detectable by UV or fluorescence detectors in High-Performance Liquid Chromatography (HPLC) bioinfopublication.orgnih.govacademie-sciences.fr. This method allows for the separation and quantification of individual gentamicin congeners, including C2 bioinfopublication.orgnih.govacademie-sciences.fr. The reaction typically occurs under alkaline conditions bioinfopublication.org.

Other derivatization agents mentioned in the context of gentamicin analysis include benzene-sulfonyl chloride (BSC), dansyl chloride, and 2,4-dinitrofluorobenzene (FDNB) psu.edu. These reagents react with amino groups on the gentamicin molecule, and the resulting derivatives can be separated and detected psu.edu. The choice of derivatization agent and chromatographic conditions can influence the separation of different gentamicin components psu.edu.

These derivatization techniques, initially developed for analytical purposes, provide a foundation for creating modified this compound analogs for SAR studies by allowing for targeted chemical modifications at specific sites reactive with these reagents.

Preparation of Labeled Congeners for Research

The preparation of labeled congeners of gentamicin, including this compound, is essential for various research applications, such as tracing cellular uptake and distribution, studying binding interactions, and investigating pharmacokinetic properties.

Fluorescent labeling is a common strategy for visualizing the cellular behavior of aminoglycosides. For example, single-labeled bioconjugates of gentamicin with fluorescent dyes like Texas Red®-X have been prepared researchgate.net. This involves coupling the fluorescence dye to primary amino functional groups present in the gentamicin molecule researchgate.net. This compound, like other major gentamicin components except C1, possesses four primary amino groups that can potentially be labeled researchgate.net.

Controlling the degree of labeling to obtain single-labeled products is important, as multiple labeling can alter the physicochemical characteristics of the antibiotic and affect its cellular uptake researchgate.net. Purification strategies, such as high-performance liquid chromatography (HPLC), are employed to isolate single-labeled gentamicin products from potential over-labeled byproducts researchgate.net. High-resolution mass spectrometry is used to characterize the labeled congeners and confirm their structure and the extent of labeling researchgate.net.

The availability of labeled this compound allows researchers to gain insights into its biological mechanisms and distribution within cells and tissues, contributing to a better understanding of its activity and potential toxicity researchgate.net.

Analytical Research Methods for Gentamicin C2 Characterization

Chromatographic Separation Techniques (e.g., HPLC, UPLC, Preparative Chromatography)

Chromatographic methods are fundamental for separating the individual components of the gentamicin (B1671437) complex, including Gentamicin C2, C1, C1a, and others like C2a and C2b. waters.comlcms.czwaters.compragolab.cz High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used analytical techniques for this purpose. waters.comlcms.czwaters.compragolab.cz Preparative chromatography is employed for isolating larger quantities of individual components for further characterization or study. researchgate.netscispace.comnih.govoup.comseparationmethods.comnih.govresearchgate.net

Given the polar nature of gentamicins, ion-pairing reversed-phase liquid chromatography (IP-RPLC) is a common approach, often utilizing perfluorinated carboxylic acids like trifluoroacetic acid (TFA) as ion-pairing agents to improve retention and separation on C18 columns. pragolab.czthermofisher.com Hydrophilic Interaction Liquid Chromatography (HILIC) is another technique that has been developed for the separation of non-derivatized gentamicin components, offering an alternative to methods requiring derivatization or fluorinated pairing agents. waters.comwaters.com

Specific Methods for C2, C1, and C1a Isolation

Specific chromatographic methods have been developed for the isolation of Gentamicin C1, C1a, and C2. Preparative chromatography has been used to isolate these components from the gentamicin complex. researchgate.netscispace.comnih.govoup.com Their identities are subsequently verified using techniques such as thin-layer chromatography, HPLC, mass spectrometry, and nuclear magnetic resonance spectroscopy. researchgate.netscispace.comnih.govoup.com

HPLC methods often utilize reversed-phase columns with specific mobile phases to achieve separation of the C1, C1a, and C2 components. researchgate.netscispace.comnih.govoup.comseparationmethods.combioinfopublication.org For example, a reversed-phase HPLC method using 2,4-dinitrophenyl derivatives has been described for the separation of these components. researchgate.netscispace.comnih.govoup.com UPLC systems, coupled with mass spectrometry detectors, offer faster separation times for the main gentamicin components, typically within 35 minutes. lcms.czwaters.comwaters.com High-speed counter-current chromatography (HSCCC) coupled with mass spectrometry has also been demonstrated as a preparative method for purifying gentamicin C1a, C2/2a, and C1. nih.govresearchgate.net

Use of Derivatization Agents for Detection (e.g., 1-fluoro-2,4-dinitrobenzene)

Due to the lack of strong UV or fluorescence absorbance in their native form, gentamicin components often require derivatization to enable detection using standard HPLC detectors. kuleuven.be 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB) is a commonly used derivatization agent for the analysis of aminoglycosides, including gentamicin. researchgate.netscispace.comnih.govoup.cominnovareacademics.inresearchgate.netdavidpublisher.com Derivatization with FDNB forms 2,4-dinitrophenyl derivatives that can be detected by UV absorbance, typically at 365 nm. researchgate.netscispace.comnih.govoup.com This pre-column derivatization step improves the chromatographic behavior of gentamicins and introduces a chromophore for detection. davidpublisher.com Other derivatization agents like o-phthalaldehyde (B127526) (OPA) are also frequently used in the bioanalysis of aminoglycosides. researchgate.netdavidpublisher.com

Spectroscopic Characterization (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques play a vital role in confirming the identity and elucidating the structure of this compound after separation.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for the structural characterization and quantitative analysis of gentamicin components. acs.orgnih.govnih.govoup.comvedomostincesmp.ru ¹H NMR can be used to monitor the proportions of C1, C1a, and C2 by measuring the peak heights of characteristic signals from N-methyl and C-methyl groups. nih.gov ¹³C NMR spectroscopy also allows for the quantitative analysis of these components, utilizing characteristic resonance signals. oup.comvedomostincesmp.ru NMR provides specific information about the chemical environment of atoms within the molecule, aiding in the confirmation of the structure of isolated this compound. acs.orgnih.govoup.com

Mass Spectrometry (MS) is another essential technique for the characterization of this compound, providing information about its molecular weight and fragmentation pattern. researchgate.netscispace.comnih.govoup.comresearchgate.net When coupled with chromatography (LC-MS or UPLC-MS), it allows for sensitive detection and identification of gentamicin components without the need for derivatization in some methods. waters.comlcms.czwaters.comwaters.comwaters.comresearchgate.netnih.gov Electrospray ionization mass spectrometry (ESI-MS) is commonly used for the analysis of gentamicin, yielding characteristic protonated molecular ions, such as m/z 464 for [C2+H]⁺. nih.gov

Qualitative and Quantitative Analysis in Research Matrices

Qualitative and quantitative analysis of this compound in research matrices involves applying the separation and detection methods to determine its presence and concentration. This is particularly important in studies involving the isolation, purification, or characterization of gentamicin components from fermentation broths or in the analysis of reference standards.

HPLC and UPLC methods, often coupled with UV or mass spectrometry detection after appropriate sample preparation and sometimes derivatization, are used for the qualitative and quantitative analysis of this compound in various research-related samples. lcms.czwaters.comresearchgate.netscispace.comnih.govoup.comwaters.comnih.gov These methods allow for the determination of the relative proportions of the gentamicin C components in a mixture. nih.govoup.comvedomostincesmp.ru For quantitative analysis, the detector response is typically linear over a specific concentration range for the individual components. researchgate.netscispace.comnih.gov

Research findings have demonstrated the effectiveness of these methods for analyzing gentamicin components in matrices such as plasma and urine, indicating their applicability in studies involving biological samples in a research context. researchgate.netscispace.comnih.gov Methods have also been developed for the determination of gentamicin C components in fish tissues using HPLC-MS/MS, highlighting the versatility of these analytical techniques in different research matrices. nih.gov

For example, an HPLC method utilizing FDNB derivatization showed linearity for individual gentamicin components up to 50 mg/L, with quantification limits of 0.1 mg/L for this compound and C1a. researchgate.netscispace.comnih.gov The recovery of gentamicin components from plasma and urine using this method was reported as 72% and 98%, respectively. researchgate.netscispace.comnih.gov

Interactive Data Table: Analytical Method Performance

MethodDetection MethodDerivatization Agent (if used)MatrixLimit of Quantification (C2/C1a)Recovery (Plasma/Urine)Linearity Range (Individual Components)
HPLC (Reversed-Phase)UV (365 nm)1-fluoro-2,4-dinitrobenzenePlasma, Urine0.1 mg/L72% / 98%Up to 50 mg/L
UPLC-MS/MSMass SpectrometryNoneFish Tissues20.0 µg/kg (sum of C2 + C2a)80.0%-110%0.0100 to 0.500 mg/L
UPLC-QDaMass SpectrometryNone-0.1 µg/mL (for sisomicin (B1680986) impurity, indicative of sensitivity)--

NMR spectroscopy has also been used for the quantitative analysis of gentamicin sulfate (B86663) components, with studies establishing the precision and reproducibility of the method for monitoring the proportions of C1, C1a, and C2. nih.govoup.comvedomostincesmp.ru

Molecular Interactions of Gentamicin C2 with Eukaryotic Ribosomes

Binding Sites on 80S Eukaryotic Ribosomes (e.g., 18S and 28S rRNA)

Aminoglycosides, including gentamicin (B1671437), exert their effects primarily by binding to the decoding center of ribosomes. researchgate.netnih.gov In eukaryotic 80S ribosomes, the canonical binding site for aminoglycosides is located within the internal loop of helix 44 (h44) of the 18S rRNA, a region that is functionally analogous to the 16S rRNA in prokaryotes. mdpi.com This site includes the universally conserved nucleotides A1755 and A1756 (corresponding to A1492 and A1493 in E. coli). mdpi.com

However, structural analyses have revealed that aminoglycosides can interact at multiple sites within both the small (40S, containing 18S rRNA) and large (60S, containing 28S rRNA) subunits of the eukaryotic 80S ribosome. nih.govresearchgate.net For gentamicin specifically, crystal structures of the Saccharomyces cerevisiae 80S ribosome in complex with gentamicin show binding to the canonical site within h44, but with a unique mode of interaction compared to other aminoglycosides like paromomycin (B158545). mdpi.com Additionally, gentamicin has been observed to bind in the E-site of the small ribosomal subunit, overlapping the position normally occupied by the mRNA codon. nih.govresearchgate.net Binding in this region may influence tRNA occupation and/or alter the mRNA-binding and scanning mechanisms involved in translation initiation. researchgate.net

Structural Analysis of Binding (e.g., X-ray Crystallography, smFRET)

The molecular details of gentamicin C2 binding to the eukaryotic 80S ribosome have been investigated using techniques such as X-ray crystallography and single-molecule FRET (smFRET). nih.govresearchgate.netrcsb.org Crystal structures of the S. cerevisiae 80S ribosome in complex with gentamicin, solved at resolutions between 3.3 and 3.7 Å, have been instrumental in identifying the specific binding sites and the interactions formed. nih.govresearchgate.netrcsb.org These structures reveal that gentamicin interacts at multiple sites within both the 18S and 28S rRNA. nih.govresearchgate.net

Specifically, X-ray crystallography data indicate that while gentamicin binds to the canonical h44 decoding site, its ring I does not directly face the conserved residue A1754, and nucleotides A1755–A1756 adopt an intermediate "flip-out" configuration. mdpi.com This is distinct from the binding observed with other aminoglycosides. mdpi.com smFRET experiments have further corroborated the multivalent aminoglycoside-ribosome interactions and demonstrated that aminoglycoside binding can alter the conformational equilibrium of both bacterial and mammalian ribosomes in a chemical substituent-dependent manner. researchgate.netnih.gov These structural and functional studies provide insights into how gentamicin interacts with the eukaryotic ribosome and influences its dynamics. researchgate.netnih.gov

Comparison of Eukaryotic and Prokaryotic Ribosomal Binding Specificity

A major difference in the binding site for aminoglycosides between prokaryotic and eukaryotic ribosomes lies in the identity of the nucleotide at position 1408 (using E. coli numbering). embopress.orgstanford.edu Prokaryotic ribosomes typically have an adenosine (B11128) (A1408), while eukaryotic cytoplasmic ribosomes have a guanosine (B1672433) (G1408). embopress.orgstanford.edu This single nucleotide difference significantly impacts the affinity of many aminoglycosides for the ribosome and is a key determinant of their prokaryotic specificity. embopress.orgstanford.edu

Aminoglycosides containing a 6′ amino group on ring I, such as gentamicin, show reduced affinity for ribosomes with the A1408G substitution found in eukaryotes. embopress.org This lower affinity is attributed to the perturbation of the binding pocket for ring I caused by the G1408 mutation, which affects the conformation of the 1408–A1493 base pair. embopress.org While aminoglycosides like paromomycin (with a 6' hydroxyl group) can still exhibit some binding to the eukaryotic decoding-site oligonucleotide, their affinity is significantly decreased (25-50-fold weaker) compared to prokaryotic oligonucleotides. stanford.edu Gentamicin, with a 6' amino group, does not bind to h44 in a canonical fashion in eukaryotic ribosomes, unlike aminoglycosides containing a 6′-OH substituent in ring I. nih.gov This difference in binding mode contributes to the lower activity of gentamicin against eukaryotic ribosomes compared to prokaryotic ones. embopress.org

Interactions with Eukaryotic Enzymes (e.g., Glucose-6-phosphate dehydrogenase)

Beyond ribosomal interactions, gentamicin has also been shown to interact with certain eukaryotic enzymes. Studies have investigated the effects of various antibiotics, including gentamicin sulfate (B86663), on the activity of glucose-6-phosphate dehydrogenase (G6PD) from human erythrocytes. nih.govresearchgate.net

Q & A

Q. How is Gentamicin C2 identified and quantified in complex mixtures?

this compound is distinguished using high-performance liquid chromatography (HPLC) with pulsed amperometric detection. Key parameters include retention times relative to reference standards (e.g., gentamicin C1a: ~1.1; C2: ~1.8) and separation on aminopropyl-bonded silica columns. System suitability tests ensure resolution ≥1.5 between adjacent peaks, such as C2 and micronomicin .

Q. What structural features differentiate this compound from other congeners?

this compound contains a methyl group at the 6′ position of the 2-aminopurpurosamine ring and a free amine at the 3′′ position. This distinguishes it from stereoisomers like C2a (different stereochemistry) and C1/C1a (distinct methylation patterns) .

Q. What standard methods are used to assess this compound’s antibacterial activity?

Minimum inhibitory concentration (MIC) assays are conducted using broth microdilution against gram-positive and gram-negative bacteria. For example, this compound shows MIC values of 0.5–2 µg/mL for Aeromonas spp. and 1–4 µg/mL for Bacillus cereus. Controls include reference strains like Staphylococcus aureus ATCC 25923 .

Q. How should researchers document experiments involving this compound?

Follow structured reporting:

  • Methods : Specify HPLC conditions (column, mobile phase, detection), sample preparation (e.g., derivatization), and validation parameters (linearity, precision).
  • Results : Highlight significant chromatographic peaks and MIC values, avoiding redundant data from tables/figures .

Q. How to conduct a literature review on this compound?

Q. What challenges arise in separating this compound from its stereoisomers, and how are they addressed?

Chromatographic separation of C2 and C2a is difficult due to nearly identical physicochemical properties. Advanced methods include LC-MS with optimized ion-pairing reagents (e.g., heptafluorobutyric acid) or hydrophilic interaction liquid chromatography (HILIC). Recent studies also explore genetic engineering to produce C2-deficient gentamicin complexes .

Q. How can contradictory data on this compound’s toxicity and efficacy be resolved?

Contradictions arise from variations in congener ratios and experimental models. For example, C2 exhibits higher nephrotoxicity in rats compared to C1a but shows potent efficacy against multidrug-resistant Enterococci. Address discrepancies by:

  • Standardizing congener composition in test formulations.
  • Using pharmacokinetic models (e.g., non-compartmental analysis in beagles) to correlate dosing with toxicity .

Q. What structural modifications could reduce this compound’s toxicity while retaining efficacy?

Medicinal chemistry approaches include:

  • 1-N-ethyl derivatives : Analogues like etimicin show lower toxicity in animal models.
  • Biosynthetic pathway engineering : Modifying methylation steps to favor less toxic congeners (e.g., C1a).
  • Stereochemical optimization : Enriching formulations with C2a, which has reduced ototoxicity .

Q. How do pharmacokinetic studies in animals inform human dosing strategies for this compound?

In beagles, C2 has a shorter half-life (1.5–2 hours) compared to C1a (2.5–3 hours), suggesting more frequent dosing may be required for efficacy. However, interspecies metabolic differences (e.g., renal clearance rates) necessitate caution in extrapolating data to humans .

Q. What in silico tools predict this compound’s interactions with bacterial targets?

Molecular docking and molecular dynamics simulations model C2’s binding to the 30S ribosomal subunit. Key residues (e.g., A-site nucleotides) are analyzed for hydrogen bonding and electrostatic interactions. Validate predictions with MIC assays and resistance gene expression profiling .

Methodological Guidelines

  • Experimental Design : Use the PICO framework to define populations (e.g., resistant bacterial strains), interventions (C2 dosage), comparators (other congeners), and outcomes (MIC, toxicity) .
  • Data Interpretation : Apply the FINER criteria to evaluate feasibility, novelty, and relevance. For conflicting results, conduct meta-analyses stratified by study methodology .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.